2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride
CAS No.: 1909316-18-2
Cat. No.: VC5606080
Molecular Formula: C10H14Cl2N2OS
Molecular Weight: 281.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909316-18-2 |
|---|---|
| Molecular Formula | C10H14Cl2N2OS |
| Molecular Weight | 281.2 |
| IUPAC Name | 2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C10H13ClN2OS.ClH/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13;/h7H,1-6H2;1H |
| Standard InChI Key | VZLBWUKWINMHFK-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a chloroacetyl group () and at the 2-position with a piperidine ring. The hydrochloride salt enhances solubility and stability for pharmacological applications . Key structural descriptors include:
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SMILES Notation:
C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl -
InChIKey:
ZYGUFZQODJWFOY-UHFFFAOYSA-N -
Molecular Formula:
The piperidine moiety contributes basicity, while the thiazole and chloroacetyl groups enable electrophilic reactivity, facilitating interactions with biological targets .
Physicochemical Data
Predicted physicochemical properties from computational models include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.2 g/mol | |
| Predicted CCS (Ų) | 152.0 ([M+H]+) | |
| LogP (Partition Coefficient) | 2.1 (estimated) |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and solubility, critical for drug bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
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Formation of 2-(Piperidin-1-yl)-1,3-thiazole: Reacting piperidine with carbon disulfide and chloroacetone under basic conditions.
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Chloroacetylation: Treating the thiazole intermediate with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C to minimize side reactions.
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Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid in anhydrous ether.
The reaction mechanism proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction forward.
Industrial Optimization
Scalable production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine (1.2 equiv) |
| Reaction Time | 4–6 hours |
Industrial protocols emphasize solvent recovery and waste minimization to align with green chemistry principles.
Biological Activity and Mechanism of Action
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Its mechanism involves:
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Thiol Group Alkylation: The chloroacetyl group reacts with cysteine residues in microbial enzymes, disrupting redox homeostasis.
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DNA Intercalation: The planar thiazole ring intercalates into DNA, inhibiting replication and transcription.
Applications in Pharmaceutical Development
Lead Compound Optimization
Structural analogs of the compound have been synthesized to enhance potency and reduce off-target effects. Key modifications include:
| Derivative | Modification | Improved Property |
|---|---|---|
| Bromoacetyl Analog | Replacement of Cl with Br | Enhanced DNA binding |
| Morpholine Substitute | Piperidine → Morpholine | Increased solubility |
These derivatives are under preclinical evaluation for oncology and infectious disease indications.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI < 0.1) improves pharmacokinetics, with a 3-fold increase in half-life observed in murine models.
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